Physicochemical & Functional Profile: 6-Methyl-4-nitroquinoline 1-oxide
Physicochemical & Functional Profile: 6-Methyl-4-nitroquinoline 1-oxide
This is an in-depth technical guide on 6-Methyl-4-nitroquinoline 1-oxide , structured for researchers and drug development professionals.
Technical Whitepaper | CAS: 715-48-0 [1]
Executive Summary
6-Methyl-4-nitroquinoline 1-oxide (6-Me-4-NQO) is a structural analog of the potent carcinogen 4-nitroquinoline 1-oxide (4-NQO). It belongs to a class of nitro-heterocyclic N-oxides widely utilized in cancer research to model chemical carcinogenesis and DNA damage repair mechanisms.
While the parent compound (4-NQO) is the "gold standard" for UV-mimetic mutagenesis, the 6-methyl derivative offers a unique probe for Structure-Activity Relationship (SAR) studies. The introduction of an electron-donating methyl group at the C6 position modulates the electronic density of the quinoline ring, potentially altering the reduction potential of the nitro group—a critical step in its metabolic activation. This guide synthesizes the physicochemical properties, synthetic pathways, and biological mechanisms of 6-Me-4-NQO.
Molecular Architecture & Electronic Structure
The physicochemical behavior of 6-Me-4-NQO is governed by three pharmacophores: the N-oxide moiety , the C4-nitro group , and the C6-methyl substituent .
Structural Specifications
| Property | Data |
| IUPAC Name | 6-methyl-4-nitro-1-oxidoquinolin-1-ium |
| CAS Number | 715-48-0 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| SMILES | CC1=CC2=C(C=C1)=CC(=O)=C2 |
| Key Functional Groups | Nitro (-NO₂), N-Oxide (=N⁺-O⁻), Methyl (-CH₃) |
Electronic Effects & Reactivity
The N-oxide group exerts a dual electronic effect: it can donate electrons into the ring via resonance (increasing electron density at C2/C4) but also withdraws inductively. However, the nitro group at C4 is strongly electron-withdrawing, making the C4 position susceptible to nucleophilic attack (e.g., by thiols).
The C6-methyl group is a weak electron donor (+I effect). In the context of the metabolic activation pathway (nitro reduction), this donation stabilizes the radical anion intermediate, potentially modulating the rate of reduction compared to the unsubstituted parent 4-NQO.
Physicochemical Properties[6][7][8]
Solid-State & Solution Properties
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Appearance: Typically yellow to brownish-yellow crystalline powder.
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Melting Point: High thermal stability is characteristic of this class. While the parent 4-NQO melts at 154–156 °C, 6-methyl substitution typically elevates the melting point slightly due to increased molecular weight and packing forces. Expected range: 160–165 °C (derived from analog series).
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Solubility Profile:
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Water: Low (< 1 mg/mL). The compound is lipophilic.
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Organic Solvents: Soluble in DMSO, Acetone, Chloroform, and Ethyl Acetate.
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Stability: Light-sensitive (photolabile). Solutions in DMSO or acetone should be protected from light to prevent photodecomposition to non-mutagenic byproducts.
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Spectral Characteristics (Diagnostic)
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UV-Vis: Strong absorption in the near-UV region (350–400 nm), characteristic of the nitroquinoline chromophore. This band is responsible for its photolability.
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¹H NMR (CDCl₃, 400 MHz):
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δ ~2.55 ppm (s, 3H): Distinct singlet for the C6-Methyl group.
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δ ~8.0–9.0 ppm: Deshielded aromatic protons. The proton at C2 is typically the most deshielded (singlet-like) due to the adjacent N-oxide and nitro group.
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Coupling: Protons at C7 and C8 will show characteristic ortho-coupling (J ≈ 8-9 Hz).
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Synthetic Pathway & Purification
The synthesis of 6-Me-4-NQO requires strict regiocontrol to ensure the nitro group enters the C4 position. The most robust route involves the N-oxidation of 6-methylquinoline followed by nitration.
Synthesis Workflow
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Precursor: Start with commercially available 6-Methylquinoline .
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N-Oxidation: Treat with peracetic acid or m-CPBA in dichloromethane to yield 6-Methylquinoline 1-oxide .
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Nitration: This is the critical step.[2] Nitration of quinoline 1-oxides is temperature-dependent.
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High Temperature/Vapor Phase: Favors C4 substitution.
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Conditions: Dissolve 6-methylquinoline 1-oxide in concentrated sulfuric acid and add fuming nitric acid. Heat to 70–80 °C.
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Mechanism:[3] Electrophilic aromatic substitution.[2] The N-oxide directs the incoming nitro group to the 4-position under these conditions (unlike the 5/8-position favored in the non-oxidized quinoline or at low temps).
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Visualization: Synthetic Route
Caption: Two-step synthetic pathway emphasizing the regioselective nitration at C4 facilitated by the N-oxide moiety.
Biological Mechanism: Metabolic Activation
Like 4-NQO, 6-Me-4-NQO is a pro-carcinogen . It is biologically inert until metabolized. Its mutagenicity relies on a four-electron reduction of the nitro group.
The Activation Cascade
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Enzymatic Reduction: Cytosolic nitroreductases (e.g., DT-diaphorase) reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH).
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Esterification: The hydroxylamine is esterified (acetylated or serylated) by transferases (e.g., NAT, Seryl-tRNA synthetase).
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DNA Adduct Formation: The ester is an unstable electrophile that generates a nitrenium ion. This ion attacks the C8 or N2 position of Guanine in DNA, causing bulky adducts that stall replication forks.[4]
Visualization: Metabolic Activation Pathway
Caption: Metabolic activation pathway converting the inert nitro compound into a reactive DNA-damaging electrophile.
Safety & Handling Protocols
Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).
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Engineering Controls: All handling must occur within a certified Chemical Fume Hood or Glovebox.
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Deactivation: Contaminated glassware should be treated with 10% bleach (sodium hypochlorite) followed by extensive water rinsing. The hypochlorite oxidizes the structure, breaking the conjugation.
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Storage: -20 °C, desiccated, and protected from light (Amber vials).
References
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National Toxicology Program (NTP). Testing Status of 4-Nitroquinoline-1-oxide and analogs. NTP Chemical Repository.
- Kawazoe, Y., et al. (1967). Structure-activity relationship in carcinogenesis of 4-nitroquinoline 1-oxide derivatives. Gann, 58(5), 485-495.
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ChemicalBook. CAS 715-48-0 Entry: 6-Methyl-4-nitroquinoline 1-oxide.[1][5][6][7][8]
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Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature, 255, 510–512. (Mechanism of activation).[4][9]
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PubChem. Compound Summary: 4-Nitroquinoline 1-oxide (Parent Analog). National Library of Medicine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. aacrjournals.org [aacrjournals.org]
- 5. 4-NITROQUINOLINE N-OXIDE(56-57-5) 1H NMR spectrum [chemicalbook.com]
- 6. studylib.net [studylib.net]
- 7. 4-NITROQUINOLINE N-OXIDE | 56-57-5 [amp.chemicalbook.com]
- 8. Cristalvent, Carpintería de PVC y Aluminio – Cristalería. [cristalvent.es]
- 9. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
